1-N-3-methylphthalimidobutan-3-semicarbazone 1-N-3-methylphthalimidobutan-3-semicarbazone
Brand Name: Vulcanchem
CAS No.: 120592-98-5
VCID: VC0049582
InChI: InChI=1S/C14H16N4O3/c1-8-4-3-5-10-11(8)13(20)18(12(10)19)7-6-9(2)16-17-14(15)21/h3-5H,6-7H2,1-2H3,(H3,15,17,21)/b16-9+
SMILES: CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C
Molecular Formula: C14H16N4O3
Molecular Weight: 288.3 g/mol

1-N-3-methylphthalimidobutan-3-semicarbazone

CAS No.: 120592-98-5

Main Products

VCID: VC0049582

Molecular Formula: C14H16N4O3

Molecular Weight: 288.3 g/mol

1-N-3-methylphthalimidobutan-3-semicarbazone - 120592-98-5

CAS No. 120592-98-5
Product Name 1-N-3-methylphthalimidobutan-3-semicarbazone
Molecular Formula C14H16N4O3
Molecular Weight 288.3 g/mol
IUPAC Name [(E)-4-(4-methyl-1,3-dioxoisoindol-2-yl)butan-2-ylideneamino]urea
Standard InChI InChI=1S/C14H16N4O3/c1-8-4-3-5-10-11(8)13(20)18(12(10)19)7-6-9(2)16-17-14(15)21/h3-5H,6-7H2,1-2H3,(H3,15,17,21)/b16-9+
Standard InChIKey ZUTLZDASWLWAJT-CXUHLZMHSA-N
Isomeric SMILES CC1=C2C(=CC=C1)C(=O)N(C2=O)CC/C(=N/NC(=O)N)/C
SMILES CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C
Canonical SMILES CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C
Synonyms 1-MPIBSC
1-N-3-methylphthalimidobutan-3-semicarbazone
PubChem Compound 9576865
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator